2-METHOXYQUINOLIN-6-OL
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Overview
Description
2-METHOXYQUINOLIN-6-OL is a heterocyclic aromatic compound with the molecular formula C10H9NO2 It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 6th position and a methoxy group at the 2nd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXYQUINOLIN-6-OL can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with aldehydes in the presence of acidic or basic catalysts. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives, including this compound . This reaction typically involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the hydroxyl and methoxy groups.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been utilized to achieve high yields and selectivity . Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to enhance the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-METHOXYQUINOLIN-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-METHOXYQUINOLIN-6-OL has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-METHOXYQUINOLIN-6-OL involves its interaction with various molecular targets and pathways. In biological systems, it can chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells . Additionally, the compound’s ability to interact with enzymes and receptors contributes to its diverse biological activities.
Comparison with Similar Compounds
6-Hydroxy-2-methylquinoline: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxyquinoline: Lacks the hydroxyl group at the 6th position.
2-Methyl-6-quinolinol: Similar to 6-Hydroxy-2-methylquinoline but with a hydroxyl group at the 6th position.
Uniqueness: 2-METHOXYQUINOLIN-6-OL is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-methoxyquinolin-6-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2-6,12H,1H3 |
InChI Key |
HNLXDDVEGXVWFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)O |
Origin of Product |
United States |
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